molecular formula C17H19N3O B5800296 5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one

5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one

Cat. No.: B5800296
M. Wt: 281.35 g/mol
InChI Key: FOGKFGRFRRZBLH-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one is a complex organic compound that features a cyclohexenone core substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one typically involves the condensation of 3-phenyl-1H-pyrazole-5-amine with 5,5-dimethylcyclohexane-1,3-dione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-phenylpyrazole: Shares the pyrazole core but lacks the cyclohexenone moiety.

    5,5-Dimethylcyclohexane-1,3-dione: Contains the cyclohexenone core but lacks the pyrazole moiety.

    1,3-Diphenyl-1H-pyrazole: Similar pyrazole structure with different substituents.

Uniqueness

5,5-Dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one is unique due to its combined structural features of a cyclohexenone and a pyrazole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

5,5-dimethyl-3-[(5-phenyl-1H-pyrazol-3-yl)amino]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-17(2)10-13(8-14(21)11-17)18-16-9-15(19-20-16)12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGKFGRFRRZBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=NNC(=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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